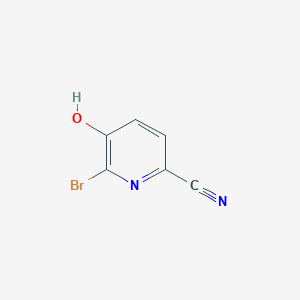

6-Bromo-5-hydroxypicolinonitrile

CAS No.:

Cat. No.: VC16470705

Molecular Formula: C6H3BrN2O

Molecular Weight: 199.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3BrN2O |

|---|---|

| Molecular Weight | 199.00 g/mol |

| IUPAC Name | 6-bromo-5-hydroxypyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H3BrN2O/c7-6-5(10)2-1-4(3-8)9-6/h1-2,10H |

| Standard InChI Key | RQPXOOHSCDFVGU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1C#N)Br)O |

Introduction

6-Bromo-5-hydroxypicolinonitrile is an organic compound with the molecular formula . It is a derivative of picolinonitrile, characterized by a bromine atom at the 6th position and a hydroxyl group at the 5th position on the pyridine ring. This unique structure enables its use as a versatile building block in organic synthesis and scientific research.

Synthesis and Industrial Production

3.1 Laboratory Synthesis

The synthesis of 6-Bromo-5-hydroxypicolinonitrile typically involves bromination of 5-hydroxypicolinonitrile. Key steps include:

-

Reagents: N-bromosuccinimide (NBS) is commonly used as a brominating agent.

-

Solvents: Dimethylformamide (DMF) or acetonitrile are preferred solvents.

-

Conditions: Elevated temperatures are employed to ensure complete bromination.

3.2 Industrial Production

Industrial production methods are largely scaled-up versions of laboratory synthesis, focusing on optimizing yield and purity while ensuring safety in handling reactive intermediates like bromine.

Chemical Reactions and Reactivity

4.1 Types of Reactions

6-Bromo-5-hydroxypicolinonitrile exhibits versatile reactivity due to its functional groups:

-

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

-

Reduction: The nitrile group can be reduced to an amine.

-

Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

4.2 Common Reagents

| Reaction | Reagents |

|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

| Reduction | Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation |

| Substitution | Sodium azide (NaN₃), sodium methoxide (NaOMe) |

4.3 Products

Key products derived from these reactions include:

-

Oxidation: 6-bromo-5-pyridinecarboxaldehyde

-

Reduction: 6-bromo-5-hydroxy-2-aminopyridine

-

Substitution: Various substituted pyridines depending on the nucleophile used.

Applications in Scientific Research

6-Bromo-5-hydroxypicolinonitrile has diverse applications:

-

Organic Synthesis: Used as a precursor for synthesizing more complex molecules.

-

Biological Studies: Investigated for potential biological activities.

-

Pharmaceutical Development: Explored as an intermediate in drug discovery.

-

Specialty Chemicals: Utilized in manufacturing specialty materials and chemicals.

Comparison with Similar Compounds

| Compound | Differences |

|---|---|

| 5-Hydroxypicolinonitrile | Lacks bromine, resulting in reduced reactivity for substitution reactions. |

| 6-Bromo-2-hydroxypyridine | Hydroxyl group positioned differently, leading to altered reactivity patterns. |

| 6-Bromo-5-methoxypicolinonitrile | Contains a methoxy group instead of hydroxyl, impacting chemical properties. |

The combination of bromine and hydroxyl groups makes this compound uniquely versatile compared to its analogs.

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling similar nitriles and brominated compounds apply:

-

Use appropriate personal protective equipment (PPE), including gloves and goggles.

-

Handle in a well-ventilated area or fume hood to avoid inhalation of fumes.

-

Store under dry conditions at controlled temperatures to prevent degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume